

CAS number 1150114-65-0 properties and uses

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Compound of Interest

Compound Name:	(4,6-Dichloro-1,3-phenylene)diboronic acid
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An In-Depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1 Inhibitor

Senior Application Scientist Note: This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive technical overview of Lorlatinib (PF-06463922), focusing on its properties, mechanism of action, and applications in oncology research.

Clarification on CAS Number 1150114-65-0

Initial searches for CAS number 1150114-65-0 identify the compound as **(4,6-Dichloro-1,3-phenylene)diboronic acid**. However, given the request for an in-depth technical guide focused on a compound with applications in drug development and signaling pathways, it is highly probable that the intended subject is Lorlatinib (PF-06463922), a potent ALK/ROS1 inhibitor. The correct CAS number for Lorlatinib is 1454846-35-5.^{[1][2][3]} This guide will focus on Lorlatinib.

Introduction to Lorlatinib

Lorlatinib (PF-06463922) is a third-generation, orally active, and brain-penetrant tyrosine kinase inhibitor (TKI).^{[1][4]} Developed by Pfizer, it is a potent, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).^{[4][5]} A key feature of Lorlatinib is its macrocyclic chemical structure, which was specifically designed to be cell-permeable, penetrate the blood-brain barrier, and overcome a wide spectrum of resistance mutations that arise during treatment with first- and second-generation ALK inhibitors.^{[1][4][6]} It

has demonstrated significant clinical activity in patients with advanced ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC), including those with brain metastases.[4][7][8]

Physicochemical Properties

A clear understanding of Lorlatinib's physical and chemical properties is essential for its application in research and formulation development.

Property	Value	Reference
CAS Number	1454846-35-5	[1][2][3]
Molecular Formula	C ₂₁ H ₁₉ FN ₆ O ₂	[1][2][9]
Molecular Weight	406.41 g/mol	[1][2]
IUPAC Name	(10R)-7-Amino-12-fluoro- 2,10,16-trimethyl-15-oxo- 10,15,16,17-tetrahydro-2H-8,4- (metheno)pyrazolo[4,3-h][6] [10]- benzoxadiazacyclotetradecine- 3-carbonitrile	
Appearance	Solid	[2]
Solubility	Insoluble in H ₂ O; ≥20.3 mg/mL in DMSO; ≥5.85 mg/mL in EtOH	[2]
Storage	Store at -20°C	[2]

Pharmacology and Mechanism of Action

Lorlatinib functions as a highly potent and selective inhibitor of ALK and ROS1 receptor tyrosine kinases.[4]

Target Inhibition

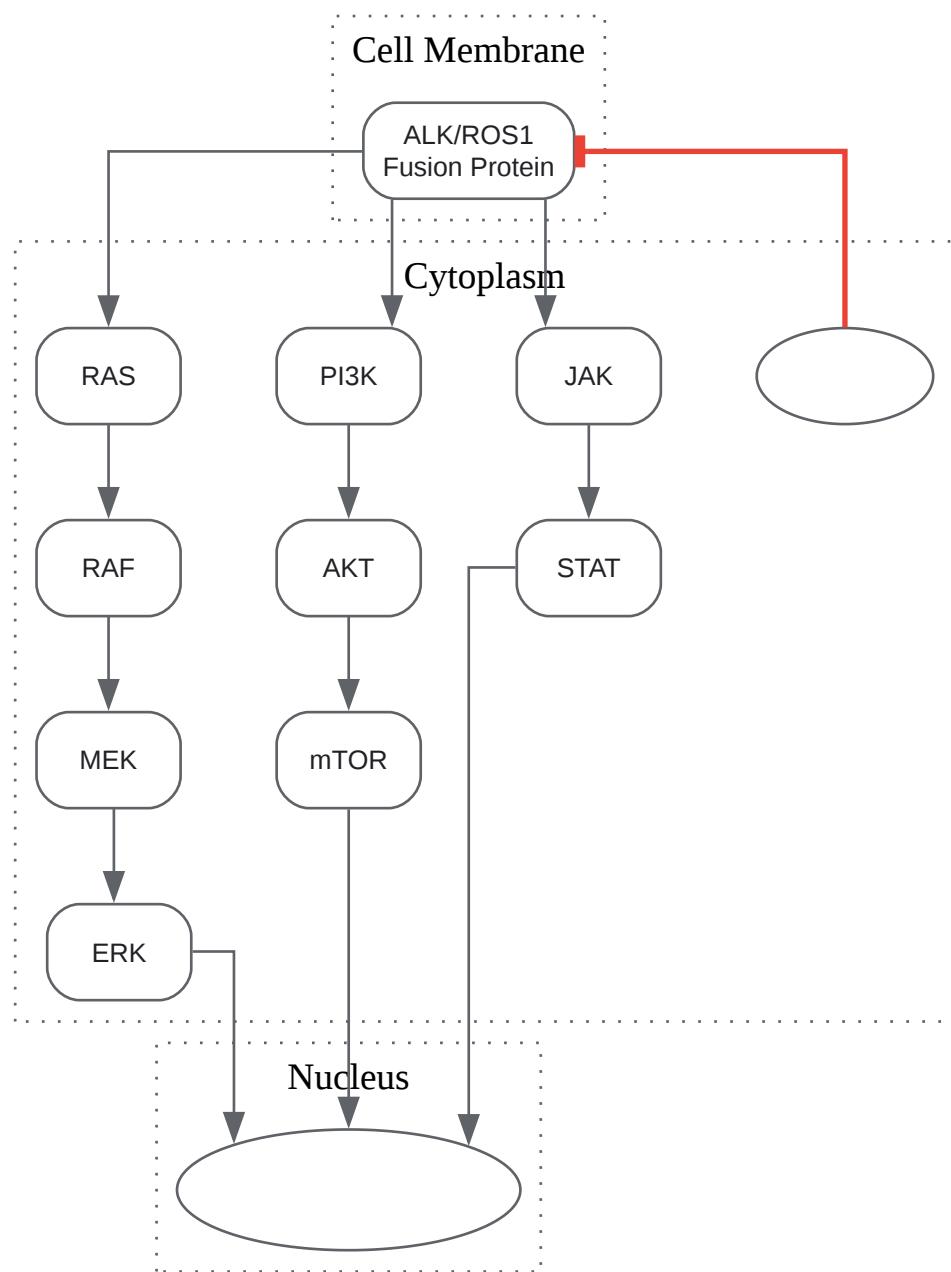
Chromosomal rearrangements involving the ALK or ROS1 genes can lead to the formation of fusion proteins with constitutively active kinase domains. These oncogenic fusion proteins drive tumor cell proliferation and survival by activating downstream signaling pathways. Lorlatinib competitively binds to the ATP-binding pocket of ALK and ROS1, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[\[1\]](#)[\[6\]](#)

Signaling Pathway Inhibition

By inhibiting ALK and ROS1, Lorlatinib effectively blocks key downstream signaling pathways crucial for cancer cell growth and survival, including:

- PI3K/AKT/mTOR pathway: Regulates cell growth, proliferation, and survival.
- RAS/RAF/MEK/ERK (MAPK) pathway: Controls cell proliferation and differentiation.
- JAK/STAT pathway: Involved in cell growth, survival, and immune response.

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK- or ROS1-driven tumor cells.[\[1\]](#)



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Caption: Lorlatinib inhibits the ALK/ROS1 signaling pathway.

Potency and Selectivity

Lorlatinib exhibits sub-nanomolar inhibitory activity against wild-type ALK and ROS1, as well as a broad range of clinically relevant mutants.

Target	K _i (Inhibition Constant)	I _{C50} (Cell Proliferation)	Reference
ROS1 (wild-type)	<0.025 nM	-	[1][11]
ALK (wild-type)	<0.07 nM	-	[1][11]
ALK L1196M	0.7 nM	-	[1][11]
ROS1 G2032R	12 nM	-	[11]
ROS1 L2026M	0.1 nM	-	[11]
HCC78 cells (SLC34A2-ROS1)	-	1.3 nM	[2][11]
BaF3 cells (CD74-ROS1)	-	0.6 nM	[2][11]

Applications in Research and Drug Development

Lorlatinib is a critical tool for studying ALK/ROS1-driven cancers and developing strategies to overcome therapeutic resistance.

Overcoming Resistance to Previous-Generation TKIs

Acquired resistance to first-generation (crizotinib) and second-generation (ceritinib, alectinib, brigatinib) ALK inhibitors is a major clinical challenge.[12] Resistance often arises from secondary mutations within the ALK kinase domain, with the G1202R solvent front mutation being a common mechanism that confers broad resistance.[12] Lorlatinib was specifically designed to be effective against a wide array of these resistance mutations, including G1202R in ALK and its analogous mutation G2032R in ROS1.[4][12]

However, resistance to Lorlatinib can also develop, through mechanisms such as compound ALK mutations (e.g., C1156Y and L1198F) or activation of bypass signaling pathways like NRG1/HER3.[13][14][15] Interestingly, the L1198F mutation, which confers resistance to Lorlatinib, can paradoxically resensitize cells to crizotinib.[14][15][16]

Central Nervous System (CNS) Penetrance

The brain is a frequent site of metastasis in ALK-positive NSCLC, and many TKIs have poor penetration of the blood-brain barrier.^[6] Lorlatinib was engineered for enhanced CNS penetration, allowing it to effectively target and induce regression of brain metastases.^{[2][6][17]} This makes it a valuable agent for both treating and preventing CNS progression of the disease.

Clinical Development

Lorlatinib has undergone extensive clinical evaluation. The Phase 3 CROWN trial (NCT03052608) compared Lorlatinib to crizotinib in the first-line treatment of advanced ALK-positive NSCLC.^{[18][19]} The study demonstrated a statistically significant and clinically meaningful improvement in progression-free survival for patients treated with Lorlatinib.^[19] Lorlatinib is also being investigated in various other clinical trials for different patient populations and in combination with other agents.^{[7][20]}

Experimental Protocols

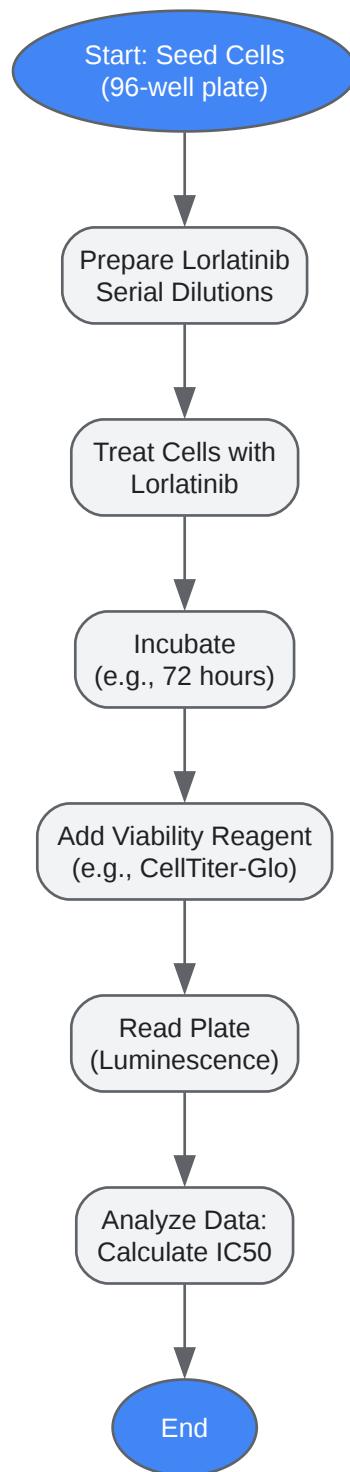
In Vitro Cell Proliferation Assay (e.g., CCK-8 or CellTiter-Glo)

This protocol outlines a general method to assess the inhibitory effect of Lorlatinib on the proliferation of ALK- or ROS1-positive cancer cell lines.

Methodology:

- **Cell Seeding:** Seed cancer cells (e.g., HCC78, BaF3-CD74-ROS1) in 96-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Preparation:** Prepare a stock solution of Lorlatinib in DMSO (e.g., 10 mM). Create a serial dilution series of Lorlatinib in a culture medium to achieve the desired final concentrations.
- **Treatment:** Remove the existing medium from the wells and add the medium containing the various concentrations of Lorlatinib. Include a vehicle control (DMSO) and a no-treatment control.

- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[\[5\]](#)
- Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence or absorbance using a plate reader.
- Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the logarithm of Lorlatinib concentration. Use a four-parameter logistic regression to calculate the IC₅₀ value.[\[5\]](#)



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Caption: Workflow for an in vitro cell proliferation assay.

Western Blotting for Pathway Analysis

This protocol is used to determine if Lorlatinib inhibits the phosphorylation of ALK/ROS1 and downstream signaling proteins like AKT and ERK.

Methodology:

- **Cell Treatment:** Culture ALK/ROS1-positive cells and treat them with varying concentrations of Lorlatinib for a defined period (e.g., 2-4 hours).
- **Protein Extraction:** Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- **Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE:** Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ALK/ROS1 (p-ALK/p-ROS1), total ALK/ROS1, p-AKT, total AKT, p-ERK, and total ERK. A loading control like β -actin or GAPDH should also be used.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities to determine the relative levels of protein phosphorylation.

Safety and Toxicology

Nonclinical and clinical studies have established the safety profile of Lorlatinib.

- Common Adverse Events: The most frequently reported adverse events include hypercholesterolemia, hypertriglyceridemia, edema, peripheral neuropathy, and central nervous system (CNS) effects (such as cognitive and mood effects).[21][22][23]
- Management: Most adverse events are mild to moderate and can be managed with dose modifications or standard medical therapy.[21] Permanent discontinuation due to treatment-related adverse events is relatively low.[21][24]
- Drug Interactions: Lorlatinib is primarily metabolized by CYP3A4.[24] Concomitant use with strong CYP3A inducers or inhibitors can alter its plasma concentration and should be avoided.[4][18][23]
- Genotoxicity: Lorlatinib was not mutagenic in an in vitro bacterial reverse mutation (Ames) assay but was found to be aneuploidic in an in vitro assay and positive for micronuclei formation in vivo in rats.[10]

Conclusion

Lorlatinib (PF-06463922) represents a significant advancement in the treatment of ALK- and ROS1-positive NSCLC. Its potent inhibitory activity, ability to overcome a wide range of resistance mutations, and excellent CNS penetration make it a cornerstone of therapy in this setting. For the research community, Lorlatinib serves as a powerful tool to investigate the mechanisms of TKI resistance and to develop next-generation therapeutic strategies for oncogene-driven cancers.

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